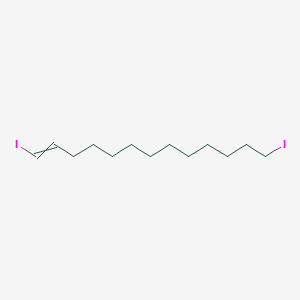
1,13-Diiodotridec-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,13-Diiodotridec-1-ene is an organic compound characterized by the presence of two iodine atoms attached to a tridec-1-ene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,13-Diiodotridec-1-ene can be synthesized through various methods. One common approach involves the halogenation of tridec-1-ene using iodine in the presence of a catalyst. The reaction typically occurs under mild conditions, with the iodine atoms attaching to the terminal carbon atoms of the tridec-1-ene chain.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1,13-Diiodotridec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form diiodo alcohols or diiodo ketones.
Reduction Reactions: Reduction of this compound can yield tridec-1-ene or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products:
Substitution: Products include tridec-1-ene derivatives with various functional groups.
Oxidation: Products include diiodo alcohols and ketones.
Reduction: Products include tridec-1-ene and other reduced forms.
Wissenschaftliche Forschungsanwendungen
1,13-Diiodotridec-1-ene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in biological labeling and imaging due to the presence of iodine atoms.
Medicine: Explored for its potential in radiopharmaceuticals for diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,13-Diiodotridec-1-ene involves its interaction with various molecular targets. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular pathways and processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
1,13-Dibromotridec-1-ene: Similar structure but with bromine atoms instead of iodine.
1,13-Dichlorotridec-1-ene: Similar structure but with chlorine atoms instead of iodine.
1,13-Difluorotridec-1-ene: Similar structure but with fluorine atoms instead of iodine.
Uniqueness: 1,13-Diiodotridec-1-ene is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher atomic mass and reactivity compared to bromine, chlorine, and fluorine analogs. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.
Eigenschaften
CAS-Nummer |
87462-74-6 |
|---|---|
Molekularformel |
C13H24I2 |
Molekulargewicht |
434.14 g/mol |
IUPAC-Name |
1,13-diiodotridec-1-ene |
InChI |
InChI=1S/C13H24I2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h10,12H,1-9,11,13H2 |
InChI-Schlüssel |
ZJXNISAXCABCMX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCC=CI)CCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


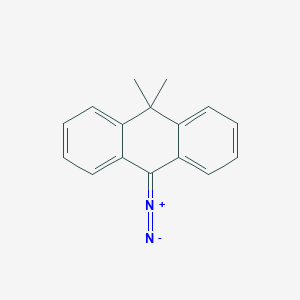
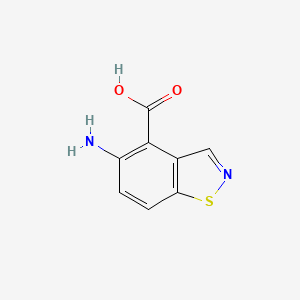

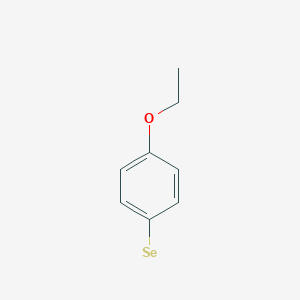
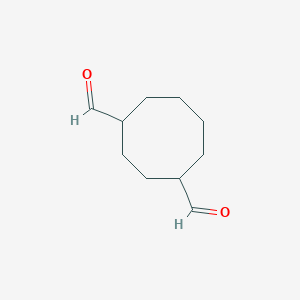
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)

![2-[(Octylsulfanyl)methyl]isoquinolin-2-ium chloride](/img/structure/B14406761.png)
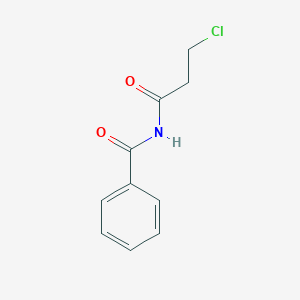
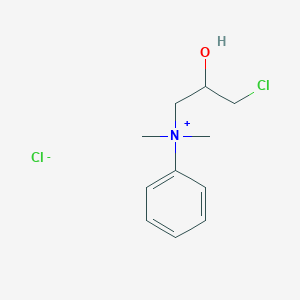
![4-[(2,4-Dichlorophenyl)methoxy]-1-ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14406776.png)
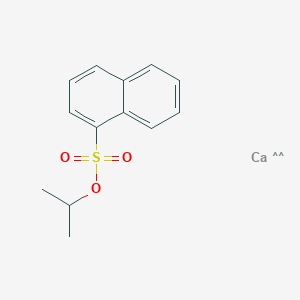
![1-[2,2-Bis(phenylsulfanyl)cyclopropyl]propan-1-one](/img/structure/B14406787.png)
![2-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14406798.png)
